An In-depth Technical Guide to 1-Phenylhexane-d5: Core Physical and Chemical Properties
An In-depth Technical Guide to 1-Phenylhexane-d5: Core Physical and Chemical Properties
This guide provides a detailed overview of the physical and chemical properties of 1-Phenylhexane-d5, a deuterated form of 1-Phenylhexane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards or tracers in pharmacokinetic and metabolic studies.
Core Properties and Applications
1-Phenylhexane-d5 is the deuterium-labeled counterpart of 1-Phenylhexane.[1] The incorporation of stable heavy isotopes, such as deuterium, into drug molecules is a common practice in the drug development process.[1] These labeled compounds primarily serve as tracers for quantification.[1] Deuteration has garnered significant interest due to its potential to alter the pharmacokinetic and metabolic profiles of pharmaceutical compounds.[1] Consequently, 1-Phenylhexane-d5 is a valuable tool for quantitative analysis using techniques like NMR, GC-MS, or LC-MS, where it can be employed as an internal standard.[1]
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of 1-Phenylhexane and its deuterated analog, 1-Phenylhexane-d5. Data for the non-deuterated form is included for comparison, as many physical properties are nearly identical.
| Property | 1-Phenylhexane-d5 | 1-Phenylhexane |
| Molecular Formula | C₁₂H₁₃D₅ | C₁₂H₁₈[2] |
| Molecular Weight | 167.30 g/mol [1] | 162.271 g/mol [2] |
| CAS Number | 1219799-07-1 | 1077-16-3[2] |
| Appearance | - | Colorless liquid[2][3] |
| Density | 0.9 ± 0.1 g/cm³ | 0.861 g/mL at 25 °C[3] |
| Boiling Point | 226.0 ± 3.0 °C at 760 mmHg | 226 °C[3] |
| Melting Point | - | -61 °C[2][3] |
| Flash Point | 83.3 ± 0.0 °C | 83.491 °C[2] |
| Refractive Index | 1.489 | n20/D 1.486[3] |
| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C | 0.125 mmHg at 25°C[2][4] |
| LogP | 5.34 | 5.34[4] |
| Solubility | - | 1.017 mg/L at 25 °C[4] |
| Storage Temperature | - | Store below +30°C[3][4] |
Experimental Protocols
Proposed Synthetic Workflow
The synthesis of 1-Phenylhexane-d5 would likely involve the reaction of a deuterated phenyl-containing precursor with a hexyl-containing reagent or vice versa. A plausible approach is a Grignard reaction followed by reduction, where the deuterium atoms are incorporated in the phenyl ring.
Caption: A proposed synthetic workflow for 1-Phenylhexane-d5.
Analytical Application: Internal Standard in GC-MS
1-Phenylhexane-d5 is frequently used as an internal standard for the quantification of analogous non-deuterated compounds. The following protocol describes a general workflow for its use in Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
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Preparation of Standard Solutions: A stock solution of 1-Phenylhexane-d5 is prepared in a suitable solvent (e.g., hexane or dichloromethane). A series of calibration standards are then prepared by spiking known concentrations of the non-deuterated analyte (1-Phenylhexane) with a constant, known concentration of the 1-Phenylhexane-d5 internal standard.
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Sample Preparation: The sample to be analyzed (e.g., a biological matrix extract) is spiked with the same constant concentration of 1-Phenylhexane-d5 as used in the calibration standards.
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GC-MS Analysis: The prepared calibration standards and the sample are injected into the GC-MS system. The gas chromatograph separates the analyte and the internal standard based on their retention times. The mass spectrometer detects and quantifies the ions specific to both the analyte and the internal standard.
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Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then determined by interpolating its peak area ratio on this calibration curve.
Caption: Workflow for using 1-Phenylhexane-d5 as an internal standard in GC-MS.
Impact of Deuteration on Drug Metabolism
The use of deuterated compounds in drug development is not limited to their role as internal standards. The substitution of hydrogen with deuterium can influence the metabolic fate of a drug. This is known as the "deuterium kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly by metabolic enzymes (e.g., Cytochrome P450). This can lead to a reduced rate of metabolism, potentially improving the drug's pharmacokinetic profile.
Caption: Effect of deuteration on the rate of drug metabolism.
